molecular formula C9H9NO3 B093426 3'-Nitropropiophenone CAS No. 17408-16-1

3'-Nitropropiophenone

Cat. No. B093426
CAS RN: 17408-16-1
M. Wt: 179.17 g/mol
InChI Key: VSPOTMOYDHRALZ-UHFFFAOYSA-N
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Description

3'-Nitropropiophenone is a chemical compound that has been synthesized in the laboratory through a nitration reaction using a mixture of sulfuric acid (H2SO4) and nitric acid (HNO3). The reaction conditions that optimize the yield of 3'-Nitropropiophenone involve specific ratios of the acids and controlled low temperatures. The product's identity was confirmed through infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) spectroscopy, indicating a successful nitration of propiophenone to yield the nitro derivative .

Synthesis Analysis

The synthesis of 3'-Nitropropiophenone is achieved by nitrating propiophenone with a mixture of sulfuric and nitric acids. The process is optimized by maintaining the acid to propiophenone ratio at 5.0 to 5.5 for H2SO4 and 1.2 to 1.3 for HNO3, with the reaction temperature kept between -10 and -5°C. This method reduces side reactions, such as oxidation, and simplifies the isolation and purification of the product. The yield of 3'-Nitropropiophenone can reach up to 80% under these conditions .

Molecular Structure Analysis

The molecular structure of 3'-Nitropropiophenone was characterized using IR and 1H NMR spectroscopy. These techniques confirmed the presence of the nitro group and the overall structure of the molecule. The IR spectrum would typically show characteristic nitro group absorptions, while the 1H NMR spectrum would provide information on the hydrogen atoms' environment in the molecule, confirming the substitution pattern on the aromatic ring .

Chemical Reactions Analysis

3'-Nitropropiophenone can undergo various chemical reactions due to the presence of the nitro group and the ketone functionality. For instance, it can participate in condensation reactions, as seen in the base-catalyzed condensation of o-nitropropiophenone, which yields several products with complex structures . The nitro group also makes the compound a potential precursor for further chemical transformations, such as reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Nitropropiophenone are influenced by the presence of the nitro group, which is an electron-withdrawing group. This group affects the compound's reactivity and stability. The low-temperature conditions during synthesis suggest that the compound may be sensitive to higher temperatures or harsh conditions. The IR and 1H NMR data provide insight into the compound's molecular vibrations and the chemical environment of its protons, respectively, which are essential for understanding its reactivity and interactions with other molecules .

Relevant Case Studies

While there are no direct case studies involving 3'-Nitropropiophenone, related compounds such as 3-nitropropionic acid have been extensively studied for their biological effects. 3-Nitropropionic acid is known to be a potent inhibitor of succinate dehydrogenase, leading to neurotoxic effects and has been used as a model compound to study neurodegenerative diseases like Huntington's disease . These studies provide a context for understanding the potential biological implications of structurally related nitro compounds, including 3'-Nitropropiophenone.

Scientific Research Applications

  • Neuroprotective Effects of Curcumin and Piperine

    Curcumin, a natural polyphenol, has been reported to possess neuroprotective activity by decreasing oxidative stress. A study showed that the neuroprotective effect of curcumin is enhanced in the presence of piperine against 3-Nitropropionic acid (3-NP) induced neurotoxicity in rats, which is a model for Huntington’s disease (Singh, Jamwal, & Kumar, 2015).

  • Chemical Reactions and Product Formation

    Research on the base-catalyzed condensation of o-nitropropiophenone has led to the formation of various compounds, contributing to the understanding of reaction mechanisms and product formation in organic chemistry (Sakan, Hayashi, & Miwa, 1972).

  • Synthesis and Characterization

    The synthesis and structure characterization of 3'-Nitropropiophenone have been studied, providing insights into efficient synthesis methods and conditions, which is important for its use in further research and applications (Li Hao, 2010).

  • Vibrational Spectroscopy Analysis

    Vibrational spectroscopy investigations using ab initio and density functional theory on 3'-Nitropropiophenone have been conducted to understand its molecular structure and properties, which are crucial for its application in various scientific fields (Udhayakala, Seshadri, Rajendiran, & Gunasekaran, 2010).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

1-(3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOTMOYDHRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169758
Record name 3'-Nitropropiophenone
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3'-Nitropropiophenone

CAS RN

17408-16-1
Record name 1-(3-Nitrophenyl)-1-propanone
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Record name 3'-Nitropropiophenone
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Record name 17408-16-1
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Record name 3'-Nitropropiophenone
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Record name 3'-nitropropiophenone
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Record name 3'-NITROPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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